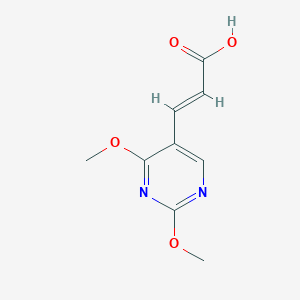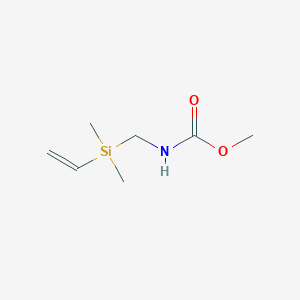
Vinyldimethyl(carbomethoxyaminomethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinyldimethyl(carbomethoxyaminomethyl)silane, also known as VDCAS, is a chemical compound used in various scientific applications. It is a silane-based compound that is widely used in organic synthesis, particularly in the development of new materials.
Wirkmechanismus
The mechanism of action of Vinyldimethyl(carbomethoxyaminomethyl)silane is not fully understood. However, it is believed that the compound acts as a nucleophile, attacking electrophilic centers in organic molecules. This results in the formation of new bonds and the synthesis of new compounds.
Biochemische Und Physiologische Effekte
Vinyldimethyl(carbomethoxyaminomethyl)silane has not been extensively studied for its biochemical and physiological effects. However, it is known to be a relatively non-toxic compound that is stable under normal laboratory conditions. It is not known to have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Vinyldimethyl(carbomethoxyaminomethyl)silane has several advantages for use in laboratory experiments. It is a stable and easy-to-handle compound that can be synthesized in high yields. It is also relatively non-toxic and can be used in a wide range of applications. However, Vinyldimethyl(carbomethoxyaminomethyl)silane also has some limitations. It is not soluble in water and has a strong odor, which can make it difficult to handle in large quantities.
Zukünftige Richtungen
There are several future directions for the use of Vinyldimethyl(carbomethoxyaminomethyl)silane in scientific research. One potential application is in the development of new materials for use in electronics and optics. Vinyldimethyl(carbomethoxyaminomethyl)silane could also be used in the synthesis of new drugs and biologically active compounds. Additionally, further studies could be conducted to better understand the mechanism of action and potential biochemical and physiological effects of Vinyldimethyl(carbomethoxyaminomethyl)silane.
In conclusion, Vinyldimethyl(carbomethoxyaminomethyl)silane is a versatile and useful compound that has a wide range of applications in scientific research. Its stable and easy-to-handle nature makes it an attractive option for use in laboratory experiments. Further research is needed to fully understand the potential applications and effects of Vinyldimethyl(carbomethoxyaminomethyl)silane.
Synthesemethoden
The synthesis of Vinyldimethyl(carbomethoxyaminomethyl)silane involves the reaction of vinyltrimethylsilane with carbomethoxyaminomethyl chloride. The reaction is catalyzed by a Lewis acid such as aluminum chloride. The product is then purified by distillation or column chromatography. The yield of Vinyldimethyl(carbomethoxyaminomethyl)silane is typically high, and the compound is stable under normal laboratory conditions.
Wissenschaftliche Forschungsanwendungen
Vinyldimethyl(carbomethoxyaminomethyl)silane has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds such as amino acids, peptides, and polymers. It is also used as a reagent in the preparation of siloxane-based materials, which have applications in the fields of electronics, optics, and biomedicine.
Eigenschaften
CAS-Nummer |
120491-50-1 |
|---|---|
Produktname |
Vinyldimethyl(carbomethoxyaminomethyl)silane |
Molekularformel |
C7H15NO2Si |
Molekulargewicht |
173.28 g/mol |
IUPAC-Name |
methyl N-[[ethenyl(dimethyl)silyl]methyl]carbamate |
InChI |
InChI=1S/C7H15NO2Si/c1-5-11(3,4)6-8-7(9)10-2/h5H,1,6H2,2-4H3,(H,8,9) |
InChI-Schlüssel |
YJYHJYZRKCVDCW-UHFFFAOYSA-N |
SMILES |
COC(=O)NC[Si](C)(C)C=C |
Kanonische SMILES |
COC(=O)NC[Si](C)(C)C=C |
Synonyme |
Carbamic acid, [(ethenyldimethylsilyl)methyl]-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



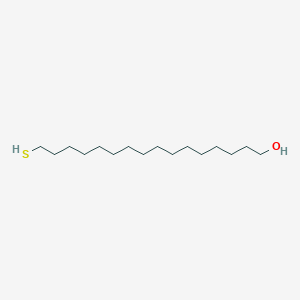
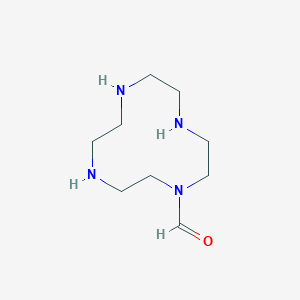
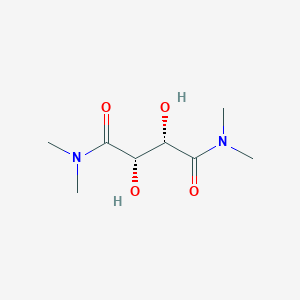
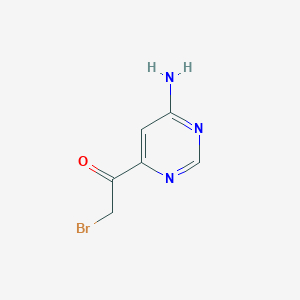
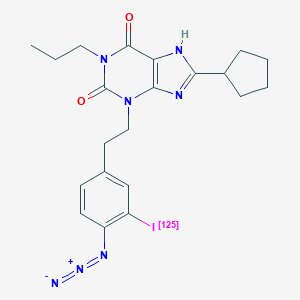
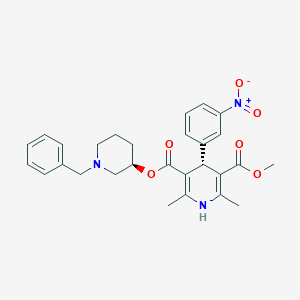
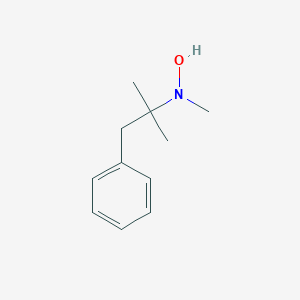
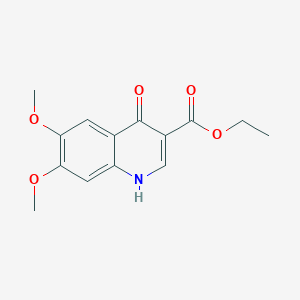
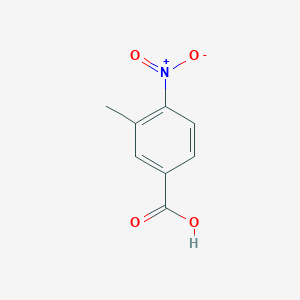
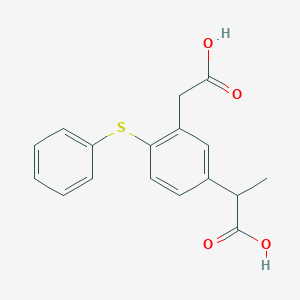
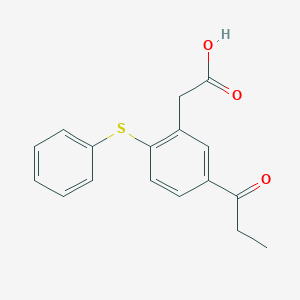
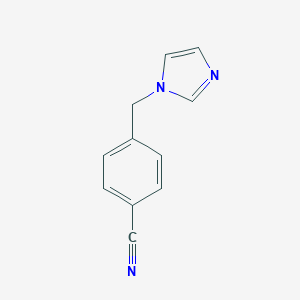
![1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B51846.png)
